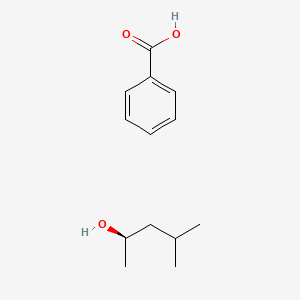

benzoic acid;(2R)-4-methylpentan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzoic acid and (2R)-4-methylpentan-2-ol are two distinct compounds with unique properties and applications. Benzoic acid is a white, crystalline organic compound belonging to the family of carboxylic acids. It is widely used as a food preservative and in the manufacture of various cosmetics, dyes, plastics, and insect repellents

Preparation Methods

Benzoic Acid

Benzoic acid can be prepared through several methods:

Oxidation of Toluene: Industrially, benzoic acid is produced by the partial oxidation of toluene using oxygen gas in the presence of catalysts such as manganese or cobalt naphthenate.

Hydrolysis of Benzonitrile: Another method involves the hydrolysis of benzonitrile or benzamide.

Oxidation of Benzyl Alcohol: In laboratory settings, benzoic acid can be synthesized by oxidizing benzyl alcohol using potassium permanganate in sulfuric acid.

(2R)-4-methylpentan-2-ol

The preparation methods for (2R)-4-methylpentan-2-ol are less documented, but it can be synthesized through the reduction of the corresponding ketone using chiral catalysts to ensure the desired stereochemistry.

Chemical Reactions Analysis

Benzoic Acid

Benzoic acid undergoes various chemical reactions:

Decarboxylation: Heating benzoic acid with a strong base or using soda lime (NaOH/CaO) promotes decarboxylation, producing benzene.

Esterification: Benzoic acid reacts with alcohols to form esters in the presence of acid catalysts.

Reduction: Benzoic acid can be reduced to benzyl alcohol using reducing agents like lithium aluminum hydride.

(2R)-4-methylpentan-2-ol

(2R)-4-methylpentan-2-ol can undergo various reactions typical of alcohols, such as:

Oxidation: It can be oxidized to the corresponding ketone using oxidizing agents like chromium trioxide.

Esterification: It reacts with carboxylic acids to form esters in the presence of acid catalysts.

Scientific Research Applications

Benzoic Acid

Benzoic acid has numerous applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: Benzoic acid and its derivatives are studied for their antimicrobial properties.

Medicine: It is used in the formulation of topical antifungal treatments.

Industry: Benzoic acid is employed as a preservative in food and beverages.

(2R)-4-methylpentan-2-ol

(2R)-4-methylpentan-2-ol is used in:

Organic Synthesis: It serves as a chiral building block in the synthesis of complex molecules.

Pharmaceuticals: It is used in the preparation of certain pharmaceutical intermediates.

Mechanism of Action

Benzoic Acid

Benzoic acid exerts its antimicrobial effects by inhibiting the growth of mold, yeast, and some bacteria. It is metabolized in the liver to hippuric acid, which is then excreted in the urine .

(2R)-4-methylpentan-2-ol

Comparison with Similar Compounds

Benzoic Acid

Similar compounds include:

Salicylic Acid: Used in acne treatment and as a preservative.

Phenylacetic Acid: Used in the synthesis of pharmaceuticals.

Benzaldehyde: Used in flavorings and fragrances.

(2R)-4-methylpentan-2-ol

(S)-4-methylpentan-2-ol: The enantiomer of (2R)-4-methylpentan-2-ol.

2-methyl-2-pentanol: An isomer with different physical and chemical properties.

Benzoic acid and (2R)-4-methylpentan-2-ol are unique in their own right, with distinct properties and applications that make them valuable in various fields of research and industry.

Properties

CAS No. |

185225-01-8 |

|---|---|

Molecular Formula |

C13H20O3 |

Molecular Weight |

224.30 g/mol |

IUPAC Name |

benzoic acid;(2R)-4-methylpentan-2-ol |

InChI |

InChI=1S/C7H6O2.C6H14O/c8-7(9)6-4-2-1-3-5-6;1-5(2)4-6(3)7/h1-5H,(H,8,9);5-7H,4H2,1-3H3/t;6-/m.1/s1 |

InChI Key |

BVDCYMXKUFCDOW-FCXZQVPUSA-N |

Isomeric SMILES |

C[C@H](CC(C)C)O.C1=CC=C(C=C1)C(=O)O |

Canonical SMILES |

CC(C)CC(C)O.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-[1-(4-Aminophenyl)ethane-1,1-diyl]diphenol](/img/structure/B14257614.png)

![Tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane](/img/structure/B14257621.png)

![Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl-](/img/structure/B14257634.png)

![4-Methoxy-5H-indeno[5,6-B]furan-5-one](/img/structure/B14257644.png)

![N,N-Dibutyl-N-[3-(triethoxysilyl)propyl]butan-1-aminium chloride](/img/structure/B14257652.png)